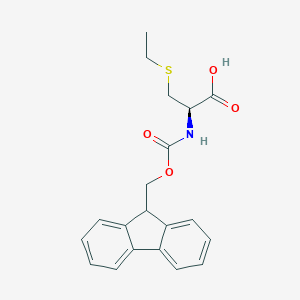

Fmoc-Cys(Et)-OH

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-3-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-2-26-12-18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXUHWHQQLGDQE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426777 | |

| Record name | S-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200354-34-3 | |

| Record name | S-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Cys Pg Oh Derivatives

Synthesis of Specific Fmoc-Cys(PG)-OH Analogues

The following sections detail the synthetic approaches for several commonly used and emerging Fmoc-Cys(PG)-OH derivatives.

Fmoc-Cys(Trt)-OH Synthesis and Related Derivatives

The trityl (Trt) group is one of the most widely used thiol-protecting groups in Fmoc-based SPPS. rsc.org It is highly labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage of the peptide from the resin. sigmaaldrich.comgoogle.com

Synthesis of Fmoc-Cys(Trt)-OH: The synthesis typically involves the reaction of L-cysteine with trityl chloride in a suitable solvent, followed by the introduction of the Fmoc group using Fmoc-succinimide (Fmoc-OSu) or a similar Fmoc-donating reagent.

A related and even more acid-labile protecting group is the 4-methoxytrityl (Mmt) group. The synthesis of Fmoc-Cys(Mmt)-OH follows a similar pathway, starting with the reaction of cysteine with 4-methoxytrityl chloride. rsc.org The increased acid lability of the Mmt group allows for its selective removal on the solid phase using dilute TFA, leaving other acid-labile protecting groups intact. rsc.org This property is particularly useful for the on-resin formation of disulfide bonds. rsc.org

| Derivative | Key Features | Cleavage Conditions |

| Fmoc-Cys(Trt)-OH | Widely used, TFA-labile. sigmaaldrich.comrsc.org | Standard TFA cleavage cocktails. sigmaaldrich.com |

| Fmoc-Cys(Mmt)-OH | More acid-labile than Trt, useful for on-resin cyclization. rsc.org | Dilute TFA (e.g., 1-3%). rsc.org |

Fmoc-Cys(Acm)-OH and Fmoc-Cys(t-Bu)-OH Synthetic Routes

The acetamidomethyl (Acm) and tert-butyl (t-Bu) groups are stable to the standard TFA cleavage conditions used in Fmoc-SPPS, making them valuable for strategies requiring post-cleavage manipulation of the cysteine residue. researchgate.net

Synthesis of Fmoc-Cys(Acm)-OH: A common synthetic route involves a two-step process. First, Cys(Acm)-OH is prepared by reacting L-cysteine hydrochloride with N-(hydroxymethyl)acetamide under acidic conditions. The resulting S-acetamidomethyl-L-cysteine is then reacted with Fmoc-OSu to yield Fmoc-Cys(Acm)-OH. uci.edu The Acm group can be removed by treatment with mercury(II) acetate (B1210297) or iodine, the latter of which can simultaneously induce disulfide bond formation. jst.go.jpresearchgate.net

Synthesis of Fmoc-Cys(t-Bu)-OH: The synthesis of Fmoc-Cys(t-Bu)-OH typically starts with the S-alkylation of L-cysteine with a tert-butyl source, followed by N-α-Fmoc protection. The t-Bu group provides robust protection and is cleaved under strongly acidic conditions, often requiring reagents like trifluoromethanesulfonic acid (TFMSA).

| Derivative | Key Features | Cleavage Conditions |

| Fmoc-Cys(Acm)-OH | Stable to TFA, allows for orthogonal protection. researchgate.net | Mercury(II) acetate, iodine. jst.go.jpresearchgate.net |

| Fmoc-Cys(t-Bu)-OH | Very stable, requires strong acid for cleavage. researchgate.net | Strong acids such as TFMSA. |

Synthesis of Fmoc-Cys(Npys)-OH

The 3-nitro-2-pyridinesulfenyl (Npys) group is a unique protecting group that also serves as an activating group for disulfide bond formation. However, the Npys group is unstable to the piperidine (B6355638) treatment used for Fmoc removal. sigmaaldrich.com

Due to this instability, the direct use of Fmoc-Cys(Npys)-OH in standard Fmoc-SPPS is challenging. A common strategy is to introduce the Cys(Npys) residue at the N-terminus of the peptide using Boc-Cys(Npys)-OH. sigmaaldrich.com Alternatively, the Npys group can be introduced post-synthetically by reacting a deprotected cysteine thiol on the resin with 2,2'-dithiobis(5-nitropyridine). sigmaaldrich.com

| Derivative | Synthetic Strategy | Key Features |

| Fmoc-Cys(Npys)-OH | Challenging to use directly in Fmoc-SPPS due to piperidine instability. sigmaaldrich.com Often introduced via Boc-chemistry or post-synthetic modification. sigmaaldrich.com | Acts as both a protecting and activating group for disulfide formation. |

Fmoc-Cys(Thp)-OH Synthesis

The tetrahydropyranyl (Thp) group has emerged as a valuable acid-labile protecting group for cysteine. It has been shown to offer advantages over the Trt group, including reduced racemization during coupling and minimized side reactions for C-terminal cysteine residues. sigmaaldrich.com

Synthesis of Fmoc-Cys(Thp)-OH: The synthesis involves the reaction of L-cysteine with 3,4-dihydro-2H-pyran under acidic catalysis to form S-tetrahydropyranyl-L-cysteine, which is then N-protected with the Fmoc group. The Thp group is stable to 1% TFA in dichloromethane (B109758) (DCM) but is completely removed during the standard 95% TFA cleavage. sigmaaldrich.com

| Derivative | Key Features | Cleavage Conditions |

| Fmoc-Cys(Thp)-OH | Reduced racemization compared to Trt, acid-labile. sigmaaldrich.com | 95% TFA. sigmaaldrich.com |

Synthesis of Other Emerging Protecting Groups (e.g., Dpm, STmp, Fsam)

Research in peptide chemistry continues to yield novel protecting groups with unique properties to address specific synthetic challenges.

Diphenylmethyl (Dpm): The Dpm group offers greater stability than the Trt group. Fmoc-Cys(Dpm)-OH is synthesized in a manner analogous to the Trt derivative, using diphenylmethyl chloride. The S-Dpm group is stable to 1-3% TFA but is cleaved with 95% TFA. sigmaaldrich.com This differential stability allows for the selective removal of Mmt groups in the presence of Dpm, facilitating regioselective disulfide bond formation. sigmaaldrich.com

S-(2,4,6-trimethoxyphenyl)thio (STmp): The STmp group is a highly labile protecting group that can be removed under mild thiolysis conditions. scribd.comFmoc-Cys(STmp)-OH is synthesized by reacting the corresponding thiol with a cysteine derivative. The STmp group is stable to piperidine but is readily cleaved with reagents like dithiothreitol (B142953) (DTT) in the presence of a mild base, enabling selective on-resin disulfide bond formation. scribd.com

S-[N-[2,3,5,6-Tetrafluoro-4-(phenylthio)-phenyl], N-allyloxycarbonyl]-aminomethyl (Fsam): The Fsam group is a highly orthogonal protecting group that is stable to both acidic and basic conditions commonly used in SPPS. The synthesis of Fmoc-Cys(Fsam)-OH involves the attachment of the complex Fsam moiety to the cysteine thiol. The Fsam group is selectively removed by palladium-catalyzed allylic cleavage in the presence of a nucleophilic scavenger.

| Derivative | Key Features | Cleavage Conditions |

| Fmoc-Cys(Dpm)-OH | More stable than Trt, allows for orthogonal cleavage with Mmt. sigmaaldrich.com | 95% TFA. sigmaaldrich.com |

| Fmoc-Cys(STmp)-OH | Thiolysis-labile, useful for on-resin disulfide formation. scribd.com | Mild thiolysis (e.g., DTT). scribd.com |

| Fmoc-Cys(Fsam)-OH | Highly orthogonal, stable to acid and base. | Palladium-catalyzed allylic cleavage. |

Orthogonal Protection Strategies for Cysteine Thiol Groups

Orthogonality in the context of cysteine protection refers to the ability to remove a specific thiol protecting group in the presence of other protecting groups, including the N-terminal Fmoc group and other side-chain protecting groups. rsc.org This selective deprotection is essential for the regioselective formation of disulfide bonds in peptides containing multiple cysteine residues. The most common orthogonal protection schemes in Fmoc-SPPS are based on the differential lability of the protecting groups to acids, bases, or redox conditions.

A wide variety of cysteine-protecting groups are available for Fmoc-SPPS, each with its own unique cleavage conditions. sigmaaldrich.com The selection of an appropriate set of orthogonal protecting groups is a critical step in planning the synthesis of a complex cysteinyl peptide. sigmaaldrich.com

Acid-labile protecting groups are removed by treatment with an acid, typically trifluoroacetic acid (TFA). The lability of these groups can be tuned by modifying their chemical structure, allowing for selective deprotection by varying the concentration of the acid.

Trityl (Trt): The trityl group is a widely used acid-labile protecting group for the thiol function of cysteine in Fmoc-SPPS. bachem.com It is stable to the basic conditions used for Fmoc group removal but is readily cleaved by moderate to strong acids. bachem.com Complete removal of the Trt group is typically achieved during the final cleavage of the peptide from the resin using a standard TFA cocktail. sigmaaldrich.com Due to the stability of the trityl cation, scavengers are often required to prevent reattachment to the thiol group. sigmaaldrich.com

4-Methoxytrityl (Mmt): The Mmt group is a more acid-labile derivative of the Trt group. bachem.com Its increased lability allows for its selective removal on the solid phase using dilute solutions of TFA (0.5-1.0%), while other acid-labile groups like tert-butyl and even the Trt group remain intact. bachem.com This property makes Fmoc-Cys(Mmt)-OH a valuable building block for the synthesis of peptides requiring on-resin disulfide bond formation.

Diphenylmethyl (Dpm): The Dpm group offers an intermediate acid lability between Trt and Mmt. It is stable to the conditions used for the removal of the Mmt group (1-3% TFA) but can be cleaved with higher concentrations of TFA (95%). researchgate.net This differential stability allows for the orthogonal use of Dpm and Mmt groups in the regioselective synthesis of peptides with multiple disulfide bridges. researchgate.net

Tetrahydropyranyl (Thp): The Thp group is another acid-cleavable protecting group that has been shown to offer advantages in certain synthetic contexts. sigmaaldrich.com It is stable to 1% TFA in DCM, allowing for its use with hyper-acid labile resins. sigmaaldrich.com Complete removal is achieved with standard TFA cleavage cocktails. sigmaaldrich.com The use of Fmoc-Cys(Thp)-OH has been reported to result in lower racemization and side reactions compared to other cysteine derivatives. sigmaaldrich.com

4-Methoxybenzyl (Mob): The Mob group is another acid-labile protecting group. Evidence suggests that in the presence of trifluoroacetic acid (TFA) and triisopropylsilane (B1312306) (TIS), the Mob group is more labile than other protecting groups like acetamidomethyl (Acm) and tert-butyl (But). nih.gov

| Protecting Group | Structure | Cleavage Conditions | Orthogonality |

| Trityl (Trt) | C(C₆H₅)₃ | TFA | Base-stable |

| 4-Methoxytrityl (Mmt) | C(C₆H₅)₂(C₆H₄OCH₃) | 0.5-1.0% TFA in DCM | Base-stable, orthogonal to Trt and tBu |

| Diphenylmethyl (Dpm) | CH(C₆H₅)₂ | 95% TFA | Base-stable, orthogonal to Mmt |

| Tetrahydropyranyl (Thp) | C₅H₉O | TFA/water/TIS | Base-stable, stable to 1% TFA |

| 4-Methoxybenzyl (Mob) | CH₂(C₆H₄OCH₃) | TFA/TIS | Base-stable |

Base-labile protecting groups are cleaved under basic conditions. Their use in standard Fmoc-SPPS, which employs a basic piperidine solution for Nα-Fmoc deprotection, is limited as the protecting group would be prematurely removed.

9-Fluorenylmethyl (Fm): The Fm group is a base-labile protecting group. researchgate.net It is stable to acidic conditions but is cleaved by bases such as piperidine. bachem.com Consequently, the Fm group is incompatible with the standard Fmoc-SPPS strategy for peptide elongation. rsc.orgresearchgate.net However, it can be employed in strategies where a base-labile cysteine protecting group is required and the N-terminal protection is acid-labile (e.g., Boc-SPPS). bachem.com Interestingly, an N-Fmoc to S-Fm transprotection has been observed under certain basic conditions, where the dibenzofulvene byproduct of Fmoc deprotection reacts with a free cysteine thiol. researchgate.netnih.govbeilstein-journals.org

| Protecting Group | Structure | Cleavage Conditions | Orthogonality |

| 9-Fluorenylmethyl (Fm) | CH₂-C₁₃H₉ | Piperidine, Morpholine | Acid-stable |

This category includes protecting groups that are removed under specific reductive or oxidative conditions, or through other chemical transformations, providing further dimensions of orthogonality.

Acetamidomethyl (Acm): The Acm group is stable to both the acidic and basic conditions of Fmoc-SPPS. bachem.com Its removal is typically achieved by treatment with mercury(II) acetate or iodine. bachem.com The orthogonality of the Acm group makes it a cornerstone for the synthesis of complex peptides with multiple disulfide bonds. bachem.com

tert-Butylthio (StBu): The StBu group is stable to both acid and base. bachem.com It is removed by reduction with thiols or phosphines. sigmaaldrich.com This orthogonality makes it suitable for on-resin selective deprotection and subsequent disulfide bond formation. sigmaaldrich.com However, the removal of StBu can sometimes be slow. acs.org

2,4,6-Trimethoxyphenylthio (STmp) and 2,4-Dimethoxyphenylthio (SDmp): These protecting groups were developed as more labile alternatives to StBu. acs.org They are stable to base and low concentrations of TFA but are rapidly cleaved by mild reducing agents in minutes. acs.org Their rapid deprotection makes them highly suitable for efficient on-resin manipulations. acs.org

sec-Isoamyl Mercaptan (SIT) and 2-Methoxy-2-propyl (MOT): These are disulfide-based protecting groups that are compatible with Fmoc/tBu SPPS. acs.org They can be removed efficiently with dithiothreitol (DTT). acs.org

| Protecting Group | Structure | Cleavage Conditions | Orthogonality |

| Acetamidomethyl (Acm) | CH₂NHCOCH₃ | Hg(OAc)₂, I₂ | Acid- and base-stable |

| tert-Butylthio (StBu) | S-tBu | Thiols, Phosphines | Acid- and base-stable |

| 2,4,6-Trimethoxyphenylthio (STmp) | S-C₆H₂(OCH₃)₃ | Mild reducing agents (e.g., DTT) | Acid- and base-stable |

| sec-Isoamyl Mercaptan (SIT) | S-CH₂CH₂CH(CH₃)₂ | DTT | Acid- and base-stable |

| 2-Methoxy-2-propyl (MOT) | S-C(CH₃)₂OCH₃ | DTT | Acid- and base-stable |

Chemical Transformations and Reaction Mechanisms within Fmoc-Cys(PG)-OH Synthesis

The synthesis of Fmoc-Cys(PG)-OH derivatives involves two key chemical transformations: the protection of the cysteine thiol group (S-protection) and the subsequent protection of the α-amino group with the Fmoc moiety (N-protection). The specific reactions and mechanisms depend on the nature of the protecting group (PG). For the focus compound, Fmoc-Cys(Et)-OH, the protecting group is an ethyl group.

The synthesis of S-ethyl-L-cysteine can be achieved through the reaction of L-cysteine with an ethyl-donating reagent. oup.com A common method for forming thioethers is the reaction of a thiol with an alkyl halide in the presence of a base.

Step 1: S-Ethylation of L-Cysteine

The first step is the S-alkylation of the cysteine thiol group. This is typically carried out by a nucleophilic substitution reaction (Sɴ2). The cysteine thiol is first deprotonated by a base to form a more nucleophilic thiolate anion. This thiolate then attacks an electrophilic ethyl source, such as ethyl iodide or ethyl bromide, to form the S-ethyl-L-cysteine thioether.

Reaction: L-Cysteine + CH₃CH₂-X + Base → S-Ethyl-L-Cysteine + Base-H⁺ + X⁻ (where X = I, Br)

Mechanism:

Deprotonation: The base removes the acidic proton from the thiol group of cysteine, forming a thiolate anion.

Nucleophilic Attack: The negatively charged sulfur atom of the thiolate acts as a nucleophile and attacks the electrophilic α-carbon of the ethyl halide.

Displacement: The halide ion is displaced as a leaving group, resulting in the formation of the C-S bond and yielding S-ethyl-L-cysteine.

Step 2: N-Fmoc Protection of S-Ethyl-L-Cysteine

The second step is the protection of the α-amino group of S-ethyl-L-cysteine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting S-ethyl-L-cysteine with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.

Reaction: S-Ethyl-L-Cysteine + Fmoc-OSu + Base → this compound + Succinimide + Base-H⁺

Mechanism (using Fmoc-OSu):

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the α-amino group of S-ethyl-L-cysteine acts as a nucleophile and attacks the electrophilic carbonyl carbon of Fmoc-OSu.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Leaving Group Departure: The succinimidyl group is a good leaving group and departs, leading to the reformation of the carbonyl double bond and the formation of the N-Fmoc protected product. The base in the reaction mixture serves to neutralize the protonated amine and any acidic byproducts.

Applications in Solid Phase Peptide Synthesis Spps Using Fmoc Cys Pg Oh

Role as a Core Building Block in Fmoc-SPPS Methodologies

Fmoc-Cys(Et)-OH serves as a fundamental building block for the introduction of cysteine residues into a growing peptide chain using Fmoc-SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group provides temporary protection and is removed at each cycle of peptide elongation using a mild base, typically piperidine (B6355638). nih.govnih.gov The ethyl group on the sulfur atom of the cysteine side chain acts as a permanent protecting group, which remains stable throughout the synthesis and is removed during the final cleavage from the solid support.

The selection of a cysteine-protecting group is a critical decision in the design of a peptide synthesis strategy. sigmaaldrich.com The stability of the protecting group must be orthogonal to the conditions used for Fmoc group removal. Furthermore, the conditions for its eventual removal should not compromise the integrity of the final peptide. The S-ethyl group, like other alkyl-type protecting groups, offers stability to the repetitive basic treatments required for Fmoc deprotection.

Coupling Reactions and Peptide Bond Formation Mechanisms

The formation of a peptide bond involves the activation of the carboxylic acid of the incoming Fmoc-amino acid, in this case, this compound, and its subsequent reaction with the free N-terminal amine of the resin-bound peptide. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, particularly racemization. chempep.combachem.com

Common coupling reagents used in Fmoc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). chempep.com These reagents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® to enhance coupling efficiency and suppress racemization. chempep.combachem.com

However, cysteine derivatives are known to be particularly susceptible to racemization during the activation step, especially when using base-mediated coupling methods. sigmaaldrich.comnih.gov The use of phosphonium (B103445) and uronium salt-based reagents in the presence of tertiary amines like N,N-diisopropylethylamine (DIEA) can lead to significant racemization of Fmoc-Cys derivatives. nih.gov To mitigate this, coupling conditions with weaker bases or carbodiimide-mediated couplings without a strong base are often recommended for incorporating cysteine residues. bachem.comnih.gov For instance, the use of DIC in conjunction with HOBt or Oxyma Pure provides an effective and lower-racemization method for coupling Fmoc-Cys(Trt)-OH, a principle that extends to other S-protected cysteine derivatives. bachem.com

| Coupling Reagent Class | Examples | Additives | Base | Racemization Risk for Cys |

| Carbodiimides | DIC, EDC | HOBt, Oxyma Pure® | Often base-free | Lower |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | HOAt | DIEA, NMM | Higher |

| Phosphonium Salts | PyBOP, PyAOP | DIEA, NMM | Higher |

Deprotection Strategies and Kinetics in Fmoc-SPPS with Cysteine Derivatives

The Fmoc deprotection step is a critical and repeated process in SPPS. It is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govrsc.org The mechanism involves a β-elimination reaction, where the base abstracts the acidic proton on the fluorene (B118485) ring, leading to the cleavage of the carbamate (B1207046) bond and the release of the free amine. rsc.orgresearchgate.net The resulting dibenzofulvene (DBF) is then scavenged by the excess amine to form a stable adduct. researchgate.net

The kinetics of Fmoc deprotection can be influenced by several factors, including the deprotection reagent and its concentration, the solvent, and the amino acid sequence itself. rsc.orgresearchgate.net While 20% piperidine in DMF is standard, alternative reagents and concentrations have been explored to optimize deprotection efficiency and minimize side reactions. rsc.org For instance, the combination of piperazine (B1678402) and DBU has been shown to be a faster alternative to 20% piperidine. rsc.org The deprotection time is crucial; incomplete deprotection leads to deletion sequences, while prolonged exposure to basic conditions can promote other side reactions. chempep.comrsc.org

For cysteine derivatives, the stability of the S-protecting group to the repeated basic conditions of Fmoc deprotection is essential. The S-ethyl group of this compound is stable under these conditions. The final removal of the S-ethyl group typically requires strong acidic conditions, such as treatment with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are more commonly associated with Boc-SPPS. In the context of Fmoc-SPPS, where final cleavage is usually performed with trifluoroacetic acid (TFA), the S-ethyl group is generally considered too stable for routine use if a free thiol is the desired final product. However, its stability can be an advantage in specific applications where the ethyl group is intended to remain on the final peptide.

| Deprotection Reagent | Typical Concentration in DMF | Key Characteristics |

| Piperidine | 20% (v/v) | Standard, effective but can cause side reactions with prolonged exposure. nih.govrsc.org |

| Piperazine/DBU | e.g., 5% Piperazine + 2% DBU | Faster deprotection kinetics compared to piperidine. rsc.org |

| 4-Methylpiperidine (4MP) | 20% (v/v) | An alternative to piperidine with similar efficacy. researchgate.net |

Management of C-Terminal Cysteine Residues in SPPS Protocols

The incorporation of cysteine as the C-terminal residue in a peptide sequence presents unique challenges in SPPS. nih.govnih.gov When the C-terminal cysteine is anchored to the resin via an ester linkage, it is particularly susceptible to side reactions during the repeated Fmoc deprotection steps. csic.esbachem.com

One major side reaction is racemization of the α-carbon. rsc.orgrsc.org The basic conditions used for Fmoc removal can facilitate the abstraction of the α-proton of the C-terminal cysteine, leading to a loss of stereochemical integrity. nih.govcsic.es Another significant side reaction is the formation of 3-(1-piperidinyl)alanine, which occurs through a base-catalyzed β-elimination of the thiol group, followed by the addition of piperidine. nih.govcsic.esrsc.org

To circumvent these issues, several strategies have been developed:

Use of specific resins: Employing sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin can significantly reduce the extent of these side reactions compared to more base-sensitive resins like Wang resin. sigmaaldrich.com

Side-chain anchoring: An alternative approach involves attaching the cysteine residue to the resin through its side chain, leaving the C-terminal carboxylic acid protected until the final cleavage. nih.govcsic.es This strategy avoids the problems associated with ester linkage activation and base-lability.

Choice of protecting group: The nature of the S-protecting group can also influence the rate of side reactions. While research has extensively compared groups like Trt and Acm in this context, the principle remains that the electronic and steric properties of the protecting group can impact the acidity of the α-proton and the propensity for β-elimination. csic.esbachem.com

The challenges associated with C-terminal cysteine residues highlight the need for careful planning and optimization of the synthetic strategy, from the choice of resin and protecting groups to the specific conditions used for coupling and deprotection. nih.gov

Challenges and Side Reactions Associated with Fmoc Cys Pg Oh in Peptide Synthesis

Racemization of Cysteine Residues during SPPS

One of the most significant challenges during the synthesis of cysteine-containing peptides is the propensity of the cysteine residue to racemize. acs.orgresearchgate.netsemanticscholar.org This loss of stereochemical integrity occurs primarily during the amino acid activation and coupling steps, especially when base-mediated methods are employed. nih.govresearchgate.net The α-proton of the cysteine residue is susceptible to abstraction by base, leading to the formation of a planar enolate intermediate, which can be protonated from either face to yield a mixture of L- and D-isomers.

Factors influencing the rate of racemization include the type of coupling reagent, the base used, temperature, and the nature of the thiol protecting group. nih.gov Base-mediated activation methods using phosphonium (B103445) or uronium reagents like HBTU or HCTU, in the presence of tertiary amines such as diisopropylethylamine (DIEA), are known to significantly promote racemization. nih.govnih.gov Microwave-assisted SPPS, which utilizes elevated temperatures to accelerate reactions, can also exacerbate this issue. nih.govresearchgate.net

Research has shown that the choice of the S-protecting group plays a critical role. Sterically bulky groups and those with electron-donating properties can influence the rate of racemization. Studies comparing different protecting groups under identical coupling conditions have provided valuable insights into minimizing this side reaction. For instance, carbodiimide (B86325) activation methods (e.g., DIC/Oxyma) are generally associated with lower levels of racemization compared to uronium-based reagents. nih.govsigmaaldrich.com

| Protecting Group (PG) in Fmoc-Cys(PG)-OH | Coupling Conditions | Racemization (%) | Reference |

| Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA | 10.9 (at 50°C) | nih.gov |

| 4-methoxybenzyl (MBom) | HCTU/6-Cl-HOBt/DIEA | 0.8 (at 50°C) | nih.gov |

| Acetamidomethyl (Acm) | HCTU/6-Cl-HOBt/DIEA | Low | nih.gov |

| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure | 0.74 | sigmaaldrich.com |

| Diphenylmethyl (Dpm) | DIPCDI/Oxyma Pure | 6.8 | sigmaaldrich.com |

This table illustrates the impact of different protecting groups and coupling conditions on the extent of cysteine racemization. Data is compiled from studies on model peptides.

Strategies to suppress racemization include the use of less hindered bases like 2,4,6-collidine in place of DIEA or N-methylmorpholine, employing carbodiimide activation, and carefully selecting S-protecting groups that are less prone to promoting epimerization. researchgate.netmesalabs.com

Side Product Formation (e.g., 3-(1-piperidinyl)alanine)

A notorious side reaction, particularly when cysteine is the C-terminal residue, is the formation of 3-(1-piperidinyl)alanine. acs.orgresearchgate.netsemanticscholar.org This occurs during the repetitive Nα-Fmoc deprotection steps, which utilize a piperidine (B6355638) solution. The basic nature of piperidine can catalyze a β-elimination of the protected thiol group, generating a highly reactive dehydroalanine (B155165) intermediate. iris-biotech.depeptide.com Subsequently, piperidine, acting as a nucleophile, adds to the dehydroalanine to form the irreversible 3-(1-piperidinyl)alanine adduct. peptide.comscite.ai This results in a mass increase of +51 Da in the final peptide, complicating purification and reducing the yield of the desired product.

The extent of this side reaction is influenced by several factors:

Position of Cysteine: C-terminal cysteine residues are most susceptible, especially when anchored to Wang-type resins via an ester linkage. sigmaaldrich.comscite.ai

Thiol Protecting Group: Sterically bulky protecting groups like Trityl (Trt) can offer some hindrance against the initial β-elimination, thereby minimizing but not eliminating the side reaction. peptide.com The tetrahydropyranyl (Thp) group has also been shown to reduce this side product formation compared to other groups like Trt and Dpm. researchgate.netsigmaaldrich.com

Resin Type: The use of 2-chlorotrityl chloride resin is strongly recommended for synthesizing peptides with a C-terminal cysteine, as it has been shown to significantly reduce both racemization and 3-(1-piperidinyl)alanine formation. sigmaaldrich.com

Minimizing this side reaction can be achieved by using alternative, less nucleophilic bases for Fmoc deprotection, although this can impact deprotection efficiency, or by choosing a more suitable resin and S-protecting group combination. acs.orgsigmaaldrich.com

Thiol Oxidation and Alkylation Prevention Strategies

The primary function of a thiol protecting group, such as the ethyl group in Fmoc-Cys(Et)-OH, is to mask the nucleophilic sulfur atom, thereby preventing its unwanted oxidation or alkylation during peptide chain elongation. sigmaaldrich.comyoutube.com The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds (cystine) either intramolecularly or intermolecularly. nih.govnih.gov While disulfide bond formation is often a desired post-synthetic modification, its premature and uncontrolled occurrence during synthesis leads to a complex mixture of products that are difficult to purify.

Even with a protecting group, challenges remain, particularly during the final cleavage and deprotection step. The highly acidic conditions, typically involving trifluoroacetic acid (TFA), liberate not only the target peptide but also reactive carbocations from other acid-labile side-chain protecting groups (e.g., t-butyl from Ser, Thr, Asp, Glu) and the resin linker. peptide.comdrivehq.com These carbocations can irreversibly alkylate the newly deprotected and highly nucleophilic cysteine thiol, leading to undesired side products. peptide.comresearchgate.net

Prevention Strategies:

Scavengers: The addition of nucleophilic scavengers to the cleavage cocktail is essential. drivehq.com These molecules act by trapping the reactive carbocations before they can modify sensitive residues like cysteine. Common scavengers include:

Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective in preventing the re-attachment of trityl groups and minimizing S-t-butylation. sigmaaldrich.comacs.org

Triisopropylsilane (B1312306) (TIS): Highly effective at quenching trityl cations, converting them irreversibly to triphenylmethane. sigmaaldrich.com

Water: Acts as a scavenger and helps in the hydrolysis of protecting groups.

Maintaining a Reducing Environment: During cleavage and workup, it is crucial to maintain a reducing environment to prevent the oxidation of the free thiol to a disulfide. Scavengers like EDT also help in this regard. sigmaaldrich.com

The ethyl group of this compound provides stable protection against oxidation and alkylation throughout the synthesis cycles. However, its removal requires specific cleavage conditions, and the general principles of using scavengers during final deprotection remain critical.

Optimization of Cleavage Conditions for Cysteine-Containing Peptides

The final step of SPPS, cleavage from the resin and global deprotection of side chains, is critical for obtaining the desired peptide in high yield and purity. For cysteine-containing peptides, the composition of the cleavage cocktail must be carefully optimized to ensure complete removal of all protecting groups while preventing side reactions like oxidation and alkylation. nih.govsigmaaldrich.com

A standard cleavage cocktail consists of a strong acid, typically TFA, mixed with a combination of scavengers. thermofisher.commerckmillipore.com The choice and concentration of these scavengers are dictated by the specific amino acids in the peptide sequence.

| Cleavage Cocktail Component | Function | Typical Concentration | Notes |

| Trifluoroacetic Acid (TFA) | Strong acid for cleaving the peptide from the resin and removing acid-labile protecting groups. | 80-95% | The primary cleavage reagent. thermofisher.com |

| Triisopropylsilane (TIS) | Scavenger for carbocations, particularly effective for trityl groups. | 1-5% | Helps prevent re-attachment of protecting groups to Cys and Trp. sigmaaldrich.com |

| Water | Scavenger and aids in hydrolysis. | 1-5% | Helps prevent t-butylation of sensitive residues. acs.org |

| Ethanedithiol (EDT) | Scavenger and reducing agent. | 1-5% | Prevents thiol oxidation and scavenges various carbocations. sigmaaldrich.comacs.org |

| Thioanisole | "Soft" scavenger, particularly useful for protecting methionine and tryptophan. | 2-5% | Can be used in combination with other scavengers. merckmillipore.com |

For peptides containing multiple cysteine residues and other sensitive amino acids like Met and Trp, a "universal" cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) is often employed. merckmillipore.com It is crucial to use a sufficient volume of the cleavage cocktail to ensure all reactive species are effectively scavenged. sigmaaldrich.com Following cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether. sigmaaldrich.com

Purity Challenges and Mitigation Strategies in Fmoc-SPPS

Achieving high purity in the final crude peptide product is a central goal of SPPS. Several factors related to the synthesis process can lead to impurities that co-elute with the desired peptide during purification, making isolation difficult.

Common Purity Challenges:

Deletion Sequences: Result from incomplete coupling of an amino acid or incomplete deprotection of the Nα-Fmoc group, leading to a peptide chain missing one or more residues. mdpi.comresearchgate.net

Insertion Sequences: Occur if excess activated amino acid is not thoroughly washed away and acylates the peptide chain during the subsequent deprotection step. researchgate.netajpamc.com

Incomplete Deprotection: Residual side-chain protecting groups on the final peptide can be a significant source of impurity. This is particularly relevant for Cys(Trt), where incomplete removal can occur without sufficient scavenging. sigmaaldrich.com

Starting Material Quality: The purity of the initial Fmoc-amino acid building blocks is paramount. Contaminants such as free amino acids or dipeptides in the starting material will be incorporated into the peptide, leading to hard-to-remove impurities. sigmaaldrich.com

Mitigation Strategies:

High-Purity Reagents: Using Fmoc-amino acids with high enantiomeric and chemical purity (≥99%) is the first step to ensuring a clean synthesis. sigmaaldrich.com

Optimized Protocols: Extending coupling times or performing double couplings for sterically hindered amino acids can prevent deletion sequences. Similarly, ensuring complete Fmoc removal by extending deprotection times or using additives like DBU can improve outcomes. iris-biotech.de

Capping: After a coupling step, any unreacted free amines can be capped (e.g., with acetic anhydride) to prevent them from reacting further, thus terminating the deletion sequence and making it easier to separate from the full-length product during purification.

Efficient Cleavage: As discussed in section 4.4, using an optimized cleavage cocktail with appropriate scavengers is essential to ensure complete deprotection and prevent side reactions. acs.org

Purification: High-performance liquid chromatography (HPLC) is the standard method for purifying the final crude peptide and isolating the target compound from synthesis-related impurities. ajpamc.com

By carefully considering these challenges and implementing robust mitigation strategies, the synthesis of high-purity cysteine-containing peptides using Fmoc-Cys(PG)-OH derivatives can be successfully achieved.

Advanced Applications and Methodologies Involving Fmoc Cysteine Derivatives

Native Chemical Ligation (NCL) and Related Ligation Strategies

Native Chemical Ligation (NCL) is a powerful technique for the total chemical synthesis of proteins by joining two unprotected peptide segments. wikipedia.org The reaction is highly chemoselective, occurring in an aqueous solution at neutral pH. It involves the reaction of a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. wikipedia.orgnih.gov The process begins with a reversible transthioesterification, where the thiol of the N-terminal cysteine attacks the C-terminal thioester. This is followed by a rapid and irreversible intramolecular S-to-N acyl shift, which forms a native peptide bond at the ligation site. wikipedia.org

A significant challenge in NCL is the synthesis of the required C-terminal peptide thioesters. Standard solid-phase peptide synthesis (SPPS) using Boc chemistry allows for the direct preparation of these thioesters. wikipedia.orgosti.gov However, the widely used Fmoc-SPPS methodology presents a complication: the thioester linkage is often unstable to the standard Fmoc-deprotection conditions, which use a nucleophilic base like piperidine (B6355638). wikipedia.orgresearchgate.net

To overcome this limitation, several strategies have been developed for preparing peptide thioesters via Fmoc-SPPS:

Safety-Catch Linkers: These linkers, such as aryl hydrazine linkers, are stable throughout the Fmoc-SPPS process. osti.gov After the peptide chain is assembled, the linker is activated, allowing for subsequent nucleophilic cleavage by a thiol to generate the desired peptide thioester. springernature.com

Backbone Amide Linkers (BAL): This approach involves anchoring the peptide to the resin via a backbone amide nitrogen. This strategy has been used to generate cyclic peptides and proteins through intramolecular NCL. osti.gov

Modified Deprotection Conditions: It was discovered that using a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can effectively remove the Fmoc group without cleaving the thioester linker. researchgate.net

NCL relies on a free N-terminal cysteine for the ligation reaction. In multi-segment, one-pot ligation strategies, the N-terminal cysteine of an internal peptide segment (which also has a C-terminal thioester) must be temporarily masked to prevent unwanted self-reaction. nih.gov

An effective and operationally simple method involves using the fluorenylmethyloxycarbonyl (Fmoc) group itself as a temporary N-masking group for the N-terminal cysteine of the middle peptide segment. nih.gov The Fmoc group is advantageous because it is stable to the oxidative conditions often used to convert peptide hydrazides into thioesters. nih.gov Following the first ligation step, the Fmoc group can be readily removed under mild aqueous conditions (e.g., 20% piperidine) to expose the N-terminal cysteine for the subsequent ligation reaction. nih.gov This approach streamlines one-pot protein synthesis by minimizing the need for additional protection and deprotection steps. nih.gov If the final protein requires an alanine at the ligation site instead of cysteine, the cysteine residue can be desulfurized to alanine post-ligation. wikipedia.orgnih.gov

Disulfide Bond Formation and Regioselectivity Control

Disulfide bonds are crucial for defining the conformational, biophysical, and chemical properties of many peptides and proteins. rsc.org The formation of these covalent linkages between two cysteine thiol side chains requires careful strategic planning, especially for peptides containing multiple disulfide bridges where precise connectivity (regioselectivity) is essential for biological activity. rsc.orgspringernature.com

Performing disulfide bond formation while the peptide is still attached to the solid-phase resin offers a significant advantage by favoring intramolecular reactions over intermolecular oligomerization, a common side reaction in solution-phase cyclization. iris-biotech.de This "pseudo-dilution" effect simplifies the synthesis of cyclic peptides.

Several reagents and methods are employed for on-resin disulfide formation:

Iodine: Treatment of peptides with cysteine residues protected by acid-labile groups like trityl (Trt) or monomethoxytrityl (Mmt) with excess iodine can achieve oxidative cyclization. iris-biotech.de

N-Chlorosuccinimide (NCS): NCS is a rapid and efficient oxidizing agent for on-resin disulfide bond formation. peptidetherapeutics.org It can be used for the direct oxidation of free thiols and has also been shown to facilitate a one-pot removal of the acetamidomethyl (Acm) protecting group and subsequent disulfide bond formation. nih.gov

Thallium(III) trifluoroacetate: This reagent is another option for effecting on-resin cyclization.

2,2'-dithiobis(5-nitropyridine) (DTNP): This method involves a two-step process starting with the reductive cleavage of an S-tert-butylthio (StBu) group, followed by oxidation with DTNP and subsequent displacement to form the disulfide bond. iris-biotech.de

Synthesizing peptides with multiple, distinct disulfide bridges presents a significant challenge, as random oxidation can lead to a mixture of incorrectly paired isomers. iris-biotech.de The solution lies in an orthogonal protection strategy, where different cysteine residues are protected with groups that can be removed selectively under different chemical conditions. rsc.org This allows for the sequential and controlled formation of each disulfide bond, ensuring correct regioselectivity. rsc.orgpeptidetherapeutics.org

A common strategy involves pairing an acid-labile protecting group with a group that is stable to acid but removable by a different mechanism. For instance, the highly acid-labile Mmt group can be removed on-resin with dilute trifluoroacetic acid (TFA), while the Acm group remains intact. peptidetherapeutics.org The newly freed thiols can be oxidized to form the first disulfide bond. Subsequently, the Acm groups can be removed using a reagent like iodine or NCS to form the second bridge. peptidetherapeutics.orgnih.gov

The following table summarizes several cysteine protecting groups used in Fmoc-SPPS and their orthogonal properties, which are key to achieving regioselective disulfide bond formation.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Notes |

| Trityl | Trt | TFA-based cocktails (e.g., TFA/TIS/H₂O) | Cleaved during final resin cleavage. Not orthogonal to other acid-labile groups. sigmaaldrich.com |

| Methoxytrityl | Mmt | 1-3% TFA in DCM | Highly acid-labile; allows for selective on-resin deprotection in the presence of Acm, Dpm, or Trt. peptidetherapeutics.orgsigmaaldrich.com |

| Acetamidomethyl | Acm | Iodine, NCS, Silver ions (Ag⁺), Mercury ions (Hg²⁺) | Stable to TFA. Orthogonal to acid-labile groups like Trt and Mmt. nih.govsigmaaldrich.com |

| Diphenylmethyl | Dpm | 95% TFA | More stable than Trt to dilute acid; can be used in combination with Mmt for regioselective synthesis. sigmaaldrich.com |

| 2,4,6-Trimethoxyphenylsulfenyl | STmp | Mild thiolysis (e.g., 5% DTT in NMM/DMF) | Stable to piperidine and slightly labile to TFA. Orthogonal to Mmt. Must be removed before other groups. |

| tert-Butylthio | StBu | Reducing agents (e.g., thiols like DTT) | Stable to TFA. Removal can be sluggish compared to STmp. |

Peptide Macrocyclization Strategies Utilizing Cysteine

Macrocyclization is a key strategy in medicinal chemistry to enhance the stability, selectivity, and membrane permeability of peptides. nih.govqyaobio.com Cysteine's nucleophilic thiol group makes it exceptionally versatile for a wide range of cyclization chemistries beyond simple disulfide bond formation. qyaobio.com

Common cysteine-based macrocyclization strategies include:

Intramolecular Native Chemical Ligation: A linear peptide synthesized with an N-terminal cysteine and a C-terminal thioester can undergo an intramolecular NCL reaction to form a head-to-tail cyclic peptide. nih.gov

Thioether Formation: Stable thioether bridges can be formed by reacting the cysteine thiol with an electrophilic partner incorporated elsewhere in the peptide sequence. This is often achieved via:

Nucleophilic Substitution (Sₙ2): The cysteine thiol can react with an alkyl halide (e.g., a bromoacetylated lysine side chain) to form a thioether linkage. rsc.org

Michael Addition: The thiol acts as a nucleophile in a conjugate addition reaction with an electron-deficient alkene, such as a maleimide or vinyl sulfonamide group, installed on another amino acid side chain. rsc.org

Thiol-Ene and Thiol-Yne Reactions: These "click chemistry" reactions involve the photo-initiated, radical-mediated addition of a cysteine thiol across a double (ene) or triple (yne) bond. qyaobio.comrsc.org This allows for the formation of thioether bridges under mild conditions. rsc.org

These diverse strategies highlight the central role of Fmoc-cysteine derivatives in constructing complex and functionally optimized cyclic peptides for various applications. uni-kiel.dedntb.gov.ua

Bioconjugation and Protein Modification Studies

Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a cornerstone of modern chemical biology and drug development. Cysteine residues are frequently chosen for bioconjugation due to the high nucleophilicity of the thiol side chain and its relatively low natural abundance in proteins, which allows for precise, site-specific modifications.

The ability to modify a protein at a specific cysteine residue is crucial for creating homogeneous products with well-defined properties. Fmoc-protected cysteine derivatives are instrumental in introducing cysteine at desired positions within a synthetic peptide or protein. The choice of the sulfur-protecting group is critical as it dictates the conditions under which the thiol group can be selectively deprotected for subsequent modification.

While commonly used protecting groups like trityl (Trt) are acid-labile and removed during standard peptide cleavage from the resin, other groups like acetamidomethyl (Acm) are stable to these conditions and require specific reagents for removal, allowing for orthogonal protection strategies. The S-ethyl group of Fmoc-Cys(Et)-OH is a simple S-alkyl group. Based on general principles of peptide chemistry, the S-ethyl group is expected to be stable to the basic conditions used for Fmoc group removal during SPPS and also stable to the standard trifluoroacetic acid (TFA) cleavage cocktails used for peptide release from the resin. This stability would allow for the isolation of a peptide with the cysteine side chain still protected.

Removal of the S-ethyl group would likely require more stringent conditions, potentially involving treatment with strong acids like hydrogen fluoride (B91410) (HF) or reductive cleavage methods. This stability profile suggests that this compound could be employed in strategies where the cysteine thiol needs to remain masked through several synthetic steps post-cleavage, before a final deprotection and conjugation step.

Common techniques for site-specific cysteine modification after deprotection include:

Maleimide Chemistry: The reaction of a thiol with a maleimide is one of the most widely used methods for cysteine bioconjugation. It proceeds rapidly at or near neutral pH to form a stable thioether bond.

Haloacetyl Chemistry: Iodoacetamides and bromoacetamides react with cysteine thiols via nucleophilic substitution to form a stable thioether linkage.

Disulfide Exchange: A free thiol can react with an activated disulfide, such as one derived from 2,2'-dipyridyl disulfide, to form a new disulfide bond. This linkage is reversible under reducing conditions.

The choice of modification chemistry depends on the desired properties of the final conjugate, including the stability of the linkage and the reaction conditions tolerated by the protein or peptide.

Site-specific modification of therapeutic peptides and proteins is a rapidly growing area of drug development. By attaching polymers like polyethylene glycol (PEGylation), cytotoxic drugs (in the case of antibody-drug conjugates or ADCs), or other functional moieties, the pharmacokinetic and pharmacodynamic properties of a therapeutic can be significantly improved.

This compound can be envisioned as a valuable building block in this context. A therapeutic peptide could be synthesized using this compound to introduce a cysteine residue at a specific position. After purification of the S-ethyl protected peptide, the thiol could be deprotected and conjugated to a desired molecule. This approach ensures a homogeneous product, which is a critical requirement for regulatory approval of therapeutic agents.

Table 1: Comparison of Common Cysteine Modification Chemistries

| Feature | Maleimide Chemistry | Haloacetyl Chemistry | Disulfide Exchange |

|---|---|---|---|

| Functional Group | Maleimide | Iodoacetamide, Bromoacetamide | Activated Disulfide |

| Linkage Formed | Thioether | Thioether | Disulfide |

| Reaction pH | 6.5 - 7.5 | 7.0 - 9.0 | 4.0 - 7.0 |

| Linkage Stability | Generally stable, but can undergo retro-Michael addition | Very stable | Reversible with reducing agents |

| Selectivity | High for thiols | High for thiols, but can react with other nucleophiles at higher pH | High for thiols |

Proteomics and Protein Structure-Function Investigations

Proteomics, the large-scale study of proteins, relies heavily on analytical techniques such as mass spectrometry. Synthetic peptides, often prepared using Fmoc-amino acid derivatives, play a crucial role as standards and probes in these studies.

In quantitative proteomics, stable isotope-labeled peptides are often used as internal standards to accurately determine the abundance of their endogenous, unlabeled counterparts. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a common metabolic labeling technique, but for targeted quantification, synthetic peptides with incorporated stable isotopes are preferred.

A stable isotope-labeled version of this compound, for example, containing ¹³C and/or ¹⁵N, could be synthesized and used to prepare a heavy-labeled peptide standard. This standard would have the same chemical properties and chromatographic behavior as the native peptide but would be distinguishable by its higher mass in the mass spectrometer. By spiking a known amount of the heavy peptide into a biological sample, the exact quantity of the corresponding native peptide can be determined through the ratio of their signal intensities.

The S-ethyl group's stability would be advantageous here, preventing unwanted reactions during sample preparation. The peptide standard could be added early in the workflow, and the S-ethyl group would protect the cysteine thiol until a deliberate deprotection and alkylation step is performed on both the standard and the sample proteins, ensuring consistent processing. This is particularly important for cysteine-containing peptides, as the thiol group is prone to oxidation and other modifications.

Table 2: Applications of Fmoc-Cysteine Derivatives in Proteomics

| Application | Description | Role of this compound |

|---|---|---|

| Quantitative Proteomics | Use of stable isotope-labeled peptides as internal standards for accurate protein quantification. | A ¹³C/¹⁵N-labeled this compound could be used to synthesize heavy peptide standards. The S-ethyl group would protect the cysteine during sample preparation. |

| Protein Sequencing | Verification of protein sequences identified by mass spectrometry. | Synthetic peptides corresponding to identified sequences can be used to validate MS/MS fragmentation patterns. |

| PTM Analysis | Development of standards for the identification and quantification of post-translational modifications. | Synthetic peptides containing a protected cysteine can be used to mimic specific PTMs or as substrates for enzymes that introduce PTMs. |

Post-translational modifications (PTMs) of cysteine residues, such as S-palmitoylation and S-sulfinylation, are critical for regulating protein function, localization, and stability. Studying these modifications is challenging due to their often low stoichiometry and lability.

Synthetic peptides containing this compound can serve as valuable tools in the study of these PTMs. For instance, a peptide containing an S-ethylated cysteine could be used as a negative control in assays designed to detect S-palmitoylation, as the protected thiol would be unable to undergo acylation.

Furthermore, synthetic peptides with a free cysteine thiol (obtained after deprotection of the S-ethyl group) can be used as substrates for enzymes that catalyze PTMs, allowing for the study of enzyme kinetics and specificity. They can also be chemically modified to mimic the PTM of interest. For example, a synthetic peptide can be S-palmitoylated in vitro and then used as a standard to optimize analytical methods for the detection of this modification in complex biological samples.

In the case of cysteine sulfinylation (the oxidation of the thiol to a sulfinic acid), synthetic peptides are crucial for developing and validating detection methods. A peptide containing a cysteine residue can be synthesized, and the thiol can be oxidized to sulfinic acid under controlled conditions. This well-characterized standard can then be used to confirm the identity of sulfinylated peptides in proteomic analyses. The use of this compound would allow for the synthesis of the peptide backbone, with the stable S-ethyl group protecting the cysteine from premature oxidation until it is ready for the specific chemical transformation to the sulfinic acid.

Analytical and Characterization Techniques in Fmoc Cys Pg Oh Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for evaluating the purity of Fmoc-Cys(Et)-OH and for monitoring the progress of reactions, such as its incorporation into a peptide chain. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For purity assessment, a small amount of the this compound sample is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram provides a quantitative measure of the compound's purity, with the area under the peak corresponding to this compound being proportional to its concentration. Purity levels for commercially available this compound are typically expected to be high, often ≥95% to ≥98%. sigmaaldrich.com

In the context of reaction monitoring, HPLC can be used to track the consumption of this compound and the formation of the desired product over time. This allows for the optimization of reaction conditions, such as coupling times and reagent concentrations, to maximize yield and minimize side reactions. Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. iris-biotech.de The eluent can be monitored by UV detection at wavelengths where the Fmoc group exhibits strong absorbance, such as 214, 254, and/or 300 nm. uni-muenchen.de

Interactive Data Table: Typical HPLC Parameters for Fmoc-Amino Acid Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | A gradient of acetonitrile (B52724) and water, often with a TFA modifier |

| Flow Rate | 0.5 - 2.0 mL/min |

| Detection | UV spectrophotometry (e.g., 254 nm, 301 nm) |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry (MS) for Molecular Weight Determination and Structural Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of this compound and for obtaining structural information. The molecular formula of this compound is C₂₀H₂₁NO₄S, which corresponds to a specific molecular weight that can be precisely verified by MS. sigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can help to confirm the elemental composition of the molecule. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of Fmoc-amino acids, as it minimizes fragmentation and allows for the detection of the intact molecular ion.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) can be employed for structural elucidation. In an MS/MS experiment, the molecular ion of this compound is selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern can provide valuable information about the compound's structure, confirming the presence of the Fmoc group, the ethyl-protected cysteine side chain, and the carboxylic acid moiety.

Interactive Data Table: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₁NO₄S |

| Molecular Weight | 371.45 g/mol |

| Ionization Technique | Electrospray Ionization (ESI) |

| Analysis Mode | High-Resolution Mass Spectrometry (HRMS) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom in the molecule, allowing for a comprehensive elucidation of its structure.

Proton (¹H) NMR spectroscopy would be used to identify the different types of protons present in the molecule and their connectivity. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the fluorenyl group, the protons of the ethyl group, and the protons of the cysteine backbone. The chemical shifts, splitting patterns, and integration of these signals would provide a detailed picture of the molecule's structure.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum, further confirming the compound's structure. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish correlations between protons and carbons, providing unambiguous assignments of all NMR signals and confirming the covalent structure of the molecule.

Spectrophotometric Methods for Fmoc Deprotection Monitoring

The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis (SPPS), and its progress can be conveniently monitored in real-time using UV-Vis spectrophotometry. The Fmoc group is typically removed by treatment with a secondary amine base, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). scholaris.ca

The mechanism of Fmoc cleavage proceeds via a β-elimination reaction, which liberates the free amine of the amino acid and generates dibenzofulvene (DBF). rsc.org This highly reactive DBF is then trapped by the excess amine base (e.g., piperidine) to form a stable dibenzofulvene-piperidine adduct. researchgate.netnih.gov This adduct possesses a strong chromophore with a characteristic UV absorbance maximum around 300 nm. mdpi.comresearchgate.net

By monitoring the increase in absorbance at this wavelength over time, the rate and completeness of the Fmoc deprotection reaction can be accurately quantified. iris-biotech.dethieme-connect.de This method is widely used in automated peptide synthesizers to ensure that each deprotection step goes to completion before the next amino acid is coupled. The concentration of the released adduct can be calculated using the Beer-Lambert law, which requires a known molar extinction coefficient. nih.gov

Interactive Data Table: Spectrophotometric Data for Fmoc Deprotection Monitoring

| Parameter | Value/Range |

| Chromophore | Dibenzofulvene-piperidine adduct |

| Monitoring Wavelength (λmax) | ~301 nm (also monitored at ~290 nm) researchgate.netresearchgate.net |

| Molar Extinction Coefficient (ε) | 7100 - 8100 L·mol⁻¹·cm⁻¹ at 301 nm iris-biotech.denih.gov |

| Typical Reagent | 20% piperidine in DMF researchgate.netnih.gov |

Future Directions and Emerging Research Trends for Fmoc Cys Pg Oh

Advancements in Automated Solid-Phase Peptide Synthesis for Cysteine-Rich Peptides

Automated SPPS has revolutionized peptide synthesis, enabling the rapid and efficient production of peptides. However, synthesizing peptides rich in cysteine residues still poses significant hurdles. These challenges include aggregation of cysteine-rich sequences, incomplete coupling, and potential side reactions during deprotection steps. Fmoc-Cys(Et)-OH is a standard building block used to address these issues, but advancements in automated SPPS are continuously being made to improve the synthesis of such peptides.

Integration with Advanced Ligation and Bioconjugation Technologies

The utility of this compound extends beyond its direct incorporation into peptides. Once deprotected, the free cysteine thiol is a versatile handle for advanced ligation and bioconjugation chemistries. Techniques such as Native Chemical Ligation (NCL) and Expressed Protein Ligation (EPL) rely on the reactivity of cysteine residues to form peptide bonds or conjugate peptides to proteins and other biomolecules acs.org.

Emerging research focuses on integrating this compound into more sophisticated ligation strategies. This includes developing site-specific conjugation methods that utilize the deprotected cysteine for attaching labels, drugs, or polymers. "Click" chemistry reactions, which are highly efficient and orthogonal, are increasingly being employed for bioconjugation, and the free thiol of cysteine can be readily modified to participate in such reactions, for example, through thiol-ene "click" chemistry acs.orgnih.gov. Future work will likely involve designing peptides synthesized with this compound that are pre-functionalized or can be easily modified post-synthesis for seamless integration into complex bioconjugation workflows, enabling the creation of antibody-drug conjugates, peptide-drug conjugates, and protein-protein conjugates with high precision.

Exploration of Fmoc-Cys(PG)-OH in Biomedical and Materials Science Applications

Peptides synthesized using Fmoc-protected cysteine derivatives, including this compound, are finding increasing applications in diverse fields such as drug delivery, regenerative medicine, and biomaterials science nih.govcreative-peptides.comrsc.org. The ability to precisely incorporate cysteine residues allows for the formation of disulfide bonds that stabilize peptide structures, or provides sites for conjugation to enhance pharmacokinetic properties or target specific tissues.

Future research trends are exploring the expanded use of this compound in creating peptides for advanced applications. In biomedical science, this includes the development of peptide-based therapeutics with improved stability and targeted delivery, as well as diagnostic agents. For instance, peptides synthesized using this compound can be incorporated into hydrogels or nanoparticles for controlled release of drugs or therapeutic proteins creative-peptides.comrsc.org. In materials science, cysteine-containing peptides are being utilized to create self-assembling peptide structures, functional hydrogels, and scaffolds for tissue engineering, leveraging the unique properties of the thiol group for crosslinking and functionalization nih.gov. The exploration of peptides designed with specific cysteine placements, facilitated by building blocks like this compound, will continue to drive innovation in these areas.

常见问题

Basic Research Questions

Q. What criteria should guide the selection of thiol-protecting groups (e.g., Et, Acm, Trt) for Fmoc-Cys derivatives in Fmoc solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The choice of protecting group depends on orthogonal deprotection requirements. For example:

- Et (ethyl) : Removed via strong acids like trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) .

- Acm (acetamidomethyl) : Stable under acidic conditions but cleaved via iodine oxidation, enabling selective disulfide bond formation .

- Trt (trityl) : Labile to mild acids (e.g., 1% TFA) but requires careful handling to avoid premature cleavage during synthesis .

- Key Consideration : Ensure compatibility with other side-chain protections and synthesis steps (e.g., coupling efficiency, risk of racemization).

Q. How can activation reagents impact racemization during Fmoc-Cys(Et)-OH coupling?

- Methodological Answer : Use symmetric anhydrides or carbodiimide-based reagents (e.g., DIPCDI/HOBt) to minimize racemization. Avoid uronium/phosphonium reagents (e.g., HBTU, PyBOP) unless paired with collidine as a base to suppress side reactions . Validate enantiomeric purity via HPLC with chiral columns .

Q. What purification strategies are effective for this compound-containing peptides?

- Methodological Answer :

- Reversed-phase HPLC (RP-HPLC) : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) for high-resolution separation .

- Displacement chromatography : Achieves >95% purity for crude mixtures using silica columns and optimized eluents (e.g., chlorobenzene with BTBA as displacer) .

Advanced Research Questions

Q. How can oxidation conditions be optimized to prevent diastereomer formation in cysteine-rich peptides synthesized with this compound?

- Methodological Answer :

- Stepwise oxidation : Use orthogonal protection (e.g., Acm for Cys-II/IV and Trt for Cys-I/III) to enable regioselective iodine-mediated disulfide bond formation .

- Kinetic control : Adjust pH (7–8) and temperature (4°C) to favor native folding pathways. Monitor oxidation via ESI-MS and analytical HPLC .

Q. What analytical techniques resolve structural ambiguities in this compound-incorporated peptides?

- Methodological Answer :

- Circular dichroism (CD) : Detects secondary structure perturbations caused by improper disulfide pairing .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and identifies modifications (e.g., ethyl group retention) .

- X-ray crystallography : Resolves 3D conformations but requires highly pure, crystallizable peptides .

Q. How should conflicting data on deprotection efficiency of this compound be addressed?

- Methodological Answer :

- Controlled experiments : Compare cleavage kinetics under varying TFA concentrations (95% vs. 1%) and scavenger mixtures (e.g., TIS vs. EDT) .

- Quantitative NMR : Measure residual ethyl groups post-deprotection to validate completeness .

- Troubleshooting : If incomplete cleavage occurs, consider alternative protecting groups (e.g., Acm for acid-stable protection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。